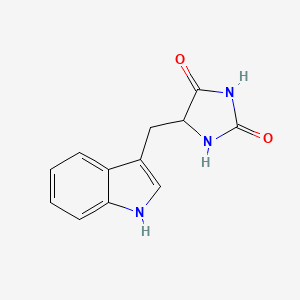

5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione

Übersicht

Beschreibung

5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione is a compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol . This compound is known for its unique structure, which combines an indole moiety with an imidazolidine-2,4-dione ring. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of indole derivatives with imidazolidine-2,4-dione precursors. One common method involves the use of indole-3-carboxaldehyde and imidazolidine-2,4-dione in the presence of a suitable catalyst under controlled reaction conditions . The reaction is usually carried out in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indole or imidazolidine-2,4-dione rings.

Wissenschaftliche Forschungsanwendungen

Overview

5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione is a compound with significant potential across various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure combines an indole moiety with an imidazolidine-2,4-dione core, leading to diverse chemical and biological properties. This article explores its applications in detail, supported by data tables and insights from various studies.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with imidazolidine-2,4-dione precursors. Common methods include:

- N-protected Indole Derivatives : Reacted with imidazolidine-2,4-dione under specific conditions.

- Catalysts : Palladium on carbon (Pd/C) is often used to facilitate the coupling reaction.

Chemistry

This compound serves as a vital building block in organic synthesis. It is utilized in:

- Synthesis of Complex Organic Molecules : Acts as a reagent in various organic reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using potassium permanganate or chromium trioxide. |

| Reduction | Reduction with hydrogen gas in the presence of Pd/C yields reduced derivatives. |

| Substitution | Nucleophilic substitution at the indole moiety allows for diverse modifications. |

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Effective against various bacterial strains.

- Anticancer Activity : Studies suggest it may inhibit tumor growth by targeting specific pathways.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Interacts with bacterial cell walls, disrupting their integrity. |

| Anticancer | Modulates signaling pathways involved in cell proliferation and apoptosis. |

Medicine

The therapeutic applications of this compound are being explored for:

- Cancer Treatment : Investigated for its efficacy against different cancer types.

- Neurological Disorders : Potential use in treating conditions like Alzheimer's disease due to its neuroprotective properties.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

-

Anticancer Study :

- Objective : Evaluate the compound's effects on breast cancer cell lines.

- Findings : Demonstrated significant inhibition of cell proliferation at micromolar concentrations.

-

Antimicrobial Activity :

- Objective : Test efficacy against Staphylococcus aureus and E. coli.

- Results : Showed promising antibacterial activity with minimum inhibitory concentrations (MIC) lower than traditional antibiotics.

Industrial Applications

In industry, this compound is explored for:

- Development of New Materials : Its unique chemical properties make it suitable for creating novel polymers and coatings.

- Pharmaceutical Intermediate : Used in the synthesis of other pharmaceutical compounds due to its structural versatility.

Wirkmechanismus

The mechanism of action of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. Additionally, the imidazolidine-2,4-dione ring may contribute to the compound’s overall biological effects by influencing its binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione include other indole derivatives and imidazolidine-2,4-dione analogs. Some examples are:

Indole-3-carboxaldehyde: A precursor used in the synthesis of the target compound.

Imidazolidine-2,4-dione: The core structure that can be modified to produce various derivatives.

Tadalafil Impurity 63: A related compound with similar structural features.

The uniqueness of this compound lies in its combined indole and imidazolidine-2,4-dione structure, which imparts distinct chemical and biological properties compared to its individual components or other related compounds.

Biologische Aktivität

5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione, also referred to as an imidazolidine derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes an indole moiety, which is known for its pharmacological significance. Recent studies have explored its potential as an inhibitor of various biological targets, particularly in the context of cancer and autoimmune diseases.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazolidine core and an indole group, contributing to its unique chemical properties. The structural formula can be represented as follows:

This structure allows for interactions with different biological receptors, enhancing its therapeutic potential.

Anticancer Properties

Recent investigations into the anticancer activity of this compound have shown promising results. A series of analogs were synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and H460 (lung cancer). Notably, two analogs exhibited significant anti-proliferative activity with IC50 values of 4.4 μM and 5.2 μM, outperforming the standard chemotherapeutic agent 5-fluorouracil (IC50 = 15.2 μM) against MCF-7 cells .

The mechanism by which this compound exerts its anticancer effects appears to involve modulation of signaling pathways related to cell growth and apoptosis. Interaction studies suggest that it may act on lymphoid-specific tyrosine phosphatase (LYP), a target implicated in T cell receptor signaling pathways, making it a candidate for treating autoimmune diseases .

Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of imidazolidine derivatives, researchers designed compounds based on this compound. These compounds were evaluated for their ability to inhibit LYP with promising results, indicating potential applications in managing autoimmune disorders .

Study 2: Antiproliferative Activity

Another investigation synthesized a library of substituted imidazolidine derivatives related to aplysinopsin. The study demonstrated that several compounds displayed potent antiproliferative activity against breast cancer cell lines, suggesting that modifications to the indole and imidazolidine structures can enhance biological efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-chlorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | Chlorophenyl substituent | Varied biological activity due to chlorine presence |

| 3-(4-bromophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | Bromophenyl substituent | Potentially different reactivity compared to fluorinated analogs |

| 3-(4-methylphenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | Methylphenyl group | Differences in lipophilicity and stability compared to halogenated derivatives |

Eigenschaften

IUPAC Name |

5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUREKIGAKIKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287630 | |

| Record name | 5-(1h-indol-3-ylmethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21753-16-2 | |

| Record name | NSC51848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(1h-indol-3-ylmethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.